molecular formula C25H22N4O3 B5458969 methyl 3-{3-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

methyl 3-{3-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

Cat. No.: B5458969
M. Wt: 426.5 g/mol
InChI Key: IRDSZGGZRBUZLE-ODLFYWEKSA-N
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Description

Methyl 3-{3-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is a complex organic compound featuring a benzimidazole moiety, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{3-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with methoxyacetic acid under acidic conditions.

    Synthesis of the pyrrole ring: The pyrrole ring can be synthesized via the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Coupling of the benzimidazole and pyrrole moieties: This step involves the formation of a vinyl linkage between the benzimidazole and pyrrole rings, typically using a Wittig or Horner-Wadsworth-Emmons reaction.

    Esterification: The final step involves esterifying the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the benzimidazole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of benzimidazole N-oxide derivatives.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Replacement of the methoxy group with other nucleophiles, such as thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. The benzimidazole moiety is known for its biological activity, and modifications to this structure can lead to new therapeutic agents.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored for their potential as drug candidates. The presence of the benzimidazole ring suggests possible applications in the development of pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its conjugated system and potential for electronic interactions.

Mechanism of Action

The mechanism of action for compounds containing the benzimidazole moiety often involves interaction with biological macromolecules, such as proteins or nucleic acids. The compound may bind to specific sites on enzymes or receptors, inhibiting their activity or altering their function. The cyano group and the vinyl linkage can also participate in interactions with molecular targets, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{3-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate: can be compared with other benzimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of its molecular structure. This unique configuration allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 3-[3-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethylpyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-15-10-18(16(2)29(15)20-7-5-6-17(12-20)25(30)32-4)11-19(14-26)24-27-22-9-8-21(31-3)13-23(22)28-24/h5-13H,1-4H3,(H,27,28)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDSZGGZRBUZLE-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)OC)C)C=C(C#N)C3=NC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)OC)C)/C=C(/C#N)\C3=NC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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